2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde
Description
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by fluorine substituents at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzaldehyde ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBDZRLCCHMUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde ring. One common method includes the nucleophilic substitution of a halogenated benzaldehyde with a trifluoromethoxy group. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purityThe use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid.
Reduction: 2,6-Difluoro-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are crucial for developing new pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde
Medicinal Chemistry
Role in Drug Development
Fluorinated compounds are known to exhibit enhanced metabolic stability and bioactivity. 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde has been explored for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.
Case Study: Antitumor Activity
Research has demonstrated that compounds derived from 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against breast cancer cell lines by inhibiting key metabolic pathways involved in tumor growth.
Table 2: Antitumor Activity of Derivatives
Material Science
Fluorinated Polymers
The incorporation of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde into polymer matrices enhances their thermal stability and chemical resistance. These properties make such polymers suitable for applications in coatings and electronic materials.
Environmental Applications
Role in Green Chemistry
Fluorinated compounds are often utilized in green chemistry due to their unique properties that can reduce environmental impact. The use of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde in synthesizing biodegradable polymers is an area of active research.
Mechanism of Action
The mechanism by which 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its biological and medicinal applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde with its structural analogs:
Key Observations:
- Molecular Weight : The target compound has a higher molecular weight (226.10 g/mol) than analogs due to additional fluorine atoms and the trifluoromethoxy group.
- Lipophilicity : The trifluoromethoxy group increases lipophilicity, likely reducing aqueous solubility compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (log S = -2.3) .
Biological Activity
2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of trifluoromethoxy and difluoro groups, suggest it may interact with biological targets in novel ways.
Chemical Structure and Properties
The chemical formula for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is . Its structure includes a benzaldehyde moiety substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethoxy group at the 3 position. This configuration enhances its lipophilicity and potential binding interactions with biological macromolecules.
The primary mechanism of action for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde appears to involve the inhibition of key proteins involved in cellular processes such as cell division and apoptosis. Specifically, it has been shown to target the FtsZ protein, which is crucial for bacterial cell division. The compound exhibits allosteric inhibition by binding to the FtsZ protein, disrupting its function and leading to impaired bacterial growth .
Antimicrobial Activity
Research indicates that 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde possesses significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains are reported to be in the range of 4-8 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The IC50 values indicate a strong inhibitory effect on cancer cell growth, with values reported as low as 0.126 µM . Additionally, it has shown a favorable selectivity index against normal cells, suggesting lower toxicity compared to traditional chemotherapeutics.
Study on Bacterial Inhibition
In a study conducted by researchers exploring FtsZ inhibitors, 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde was evaluated alongside other compounds. The results indicated that this compound not only inhibited bacterial cell division but also caused morphological changes in treated cells, leading to filamentous growth patterns typical of FtsZ inhibition .
Anticancer Efficacy Assessment
Another significant investigation focused on the anticancer properties of this compound involved treating MDA-MB-231 cells in vitro. The findings revealed that treatment resulted in reduced cell viability and induced apoptosis pathways. Notably, this compound displayed a more pronounced effect on cancerous cells compared to non-cancerous cells, highlighting its potential as a selective therapeutic agent .
Comparative Analysis
To better understand the biological activity of 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde in relation to similar compounds, a comparative analysis was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde | 4-8 | 0.126 |
| 2,6-Difluoro-3-methoxybenzoic acid | 10-20 | 5.0 |
| 2-Fluoro-4-(trifluoromethoxy)phenol | >20 | 1.5 |
This table illustrates that 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde exhibits superior antimicrobial and anticancer activities compared to some structurally related compounds.
Q & A
Q. What are the established synthetic routes for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving fluorinated benzaldehyde precursors. For example, substituted benzaldehydes react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key variables include:
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of the aldehyde group.
- Reaction time : Extended reflux periods (4+ hours) improve yields but risk side reactions like over-fluorination.
- Solvent polarity : Absolute ethanol is preferred for solubility and ease of removal.
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : NMR is critical for resolving trifluoromethoxy (-OCF) and difluoro substituents. NMR can confirm aldehyde proton signals (~10 ppm) and aromatic ring substitution patterns .
- IR : Stretching frequencies for C=O (~1700 cm) and C-F (~1100–1250 cm) validate functional groups .
- X-ray crystallography : Resolves steric effects from fluorine atoms and confirms molecular geometry .
Q. How does the compound’s stability vary under different storage conditions?
Fluorinated benzaldehydes are sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (e.g., argon) prevents decomposition of the aldehyde group and trifluoromethoxy moiety. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s reactivity in cross-coupling or cyclization reactions?
The electron-withdrawing nature of fluorine atoms increases electrophilicity at the aldehyde group, enabling efficient participation in:
- Suzuki-Miyaura coupling : Fluorine substituents direct regioselectivity in aryl halide cross-couplings .
- Heterocycle formation : Trifluoromethoxy groups stabilize intermediates in benzimidazole or triazole syntheses, as seen in Cu(I)/TMEDA-catalyzed reactions .
Contradictions arise in solvent choice—polar aprotic solvents (e.g., THF) may deactivate catalysts, necessitating ligand optimization .
Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?
- Density Functional Theory (DFT) : Models electrostatic potential surfaces to predict interactions with enzyme active sites (e.g., cytochrome P450).
- Molecular docking : Fluorine atoms exhibit strong van der Waals interactions with hydrophobic pockets, validated in studies of fluorinated drug analogs .
- QSAR : Correlates lipophilicity (logP ~2.1) with membrane permeability, critical for agrochemical or pharmaceutical applications .
Q. How can contradictory spectral or bioactivity data be resolved in structure-activity relationship (SAR) studies?
Case example: Discrepancies in NMR chemical shifts may arise from solvent-induced conformational changes. Solutions include:
Q. What strategies mitigate steric hindrance during functionalization of the benzaldehyde ring?
- Directed ortho-metalation : Use of directing groups (e.g., pyridyl) enhances regioselectivity for further substitution .
- Microwave-assisted synthesis : Reduces reaction time, minimizing side products from steric clashes between fluorine and trifluoromethoxy groups .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
